molecular formula C11H11BrN2 B2713934 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B2713934
M. Wt: 251.12 g/mol
InChI Key: AOMJWOGZKNQVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that belongs to the beta-carboline family. Beta-carbolines are a class of indole alkaloids that are widely distributed in nature and have been found in various plants, foodstuffs, marine creatures, insects, mammals, and human tissues .

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are multiple receptors to which it binds with high affinity . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

This compound: interacts with its targets, leading to changes in the biological activities mentioned above . The compound’s interaction with these targets can inhibit the proliferation and metastasis of tumor cells .

Biochemical Pathways

The biochemical pathways affected by This compound are those involved in the biological activities it influences . For instance, it may affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

The pharmacokinetic properties of This compound It is suggested that the introduction of an alkyl or aralkyl group could increase the compound’s antiproliferative activity, which may imply an improvement in its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of cell proliferation in a dose-dependent manner, as well as marked inhibition of cytolytic activity . This is particularly evident in its antiproliferative activity against cancer cells, where it has shown moderate to excellent activity .

Biochemical Analysis

Biochemical Properties

The 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole compound plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being explored.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins . It may also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the bromination of 2,3,4,9-tetrahydro-1H-beta-carboline. The starting material, 2,3,4,9-tetrahydro-1H-beta-carboline, can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone . The bromination reaction is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for 5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it to more reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted beta-carboline derivatives .

Scientific Research Applications

Research indicates that 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exhibits various biological activities:

Anti-inflammatory Activity

This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
5-Bromo derivative19.45 ± 0.0723.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

The results suggest that while it is less potent than Celecoxib, it still has a notable capacity to modulate inflammatory pathways via COX inhibition.

Neuroprotective Effects

The compound has demonstrated potential neuroprotective properties against oxidative stress-induced neuronal cell death. In vitro studies indicate that it can reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to neurotoxic agents.

Case Study : In RAW264.7 macrophage cells treated with this compound, there was a significant decrease in the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA and protein levels, indicating its anti-inflammatory mechanism at the transcriptional level.

Antiproliferative Activity

Preliminary studies suggest that this compound may exhibit antiproliferative effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyridoindole derivatives to optimize their efficacy and reduce toxicity.

In Vivo Models

In carrageenan-induced paw edema models in rats, compounds similar to this one showed significant reductions in edema formation compared to control groups treated with standard anti-inflammatory drugs like indomethacin.

Cell Culture Studies

In vitro assays have demonstrated that treatment with this compound leads to a reduction in inflammatory markers and improved neuronal survival under stress conditions.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroharman: Known as 1-methyl-1,2,3,4-tetrahydro-beta-carboline, it is a closely related compound with similar structural features.

    2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Another derivative of beta-carboline with a methyl group at the 2-position.

Uniqueness

5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of other compounds . Additionally, the bromine atom may enhance the compound’s interactions with biological targets, potentially leading to improved pharmacological properties.

Biological Activity

5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (CAS No. 23046-69-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological properties, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C11H11BrN2
  • Molecular Weight : 251.12 g/mol
  • Synonyms : 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
  • Structure : The compound features a bromine atom at the 5-position of the pyridoindole framework.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. A study demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)0.34Induction of apoptosis via Bcl-2 downregulation
A549 (Lung)0.46Inhibition of tubulin polymerization
HeLa (Cervical)0.32Cell cycle arrest at G2/M phase

The compound was shown to induce apoptosis by modulating key proteins involved in cell survival and proliferation pathways. Specifically, it decreases Bcl-2 levels while increasing pro-apoptotic factors such as Bax and PARP .

Antimicrobial Activity

This compound has also been evaluated for its antibacterial properties. The following table summarizes its activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µM
Escherichia coli100 µM
Streptococcus pyogenes50 µM

The compound exhibited moderate antibacterial effects against Gram-positive bacteria and was less effective against Gram-negative strains like E. coli .

Case Study: Induction of Apoptosis

A detailed study on the mechanism of action revealed that treatment with this compound led to significant apoptosis in MCF7 cells. Flow cytometry analysis indicated a marked increase in early and late apoptotic cells after treatment with the compound at concentrations as low as 0.34 µM. The study concluded that the compound's ability to modulate apoptotic pathways makes it a promising candidate for further development in cancer therapy .

Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested the compound against a panel of bacterial strains using the agar-well diffusion method. Results showed that while it effectively inhibited the growth of Staphylococcus aureus and Streptococcus pyogenes, it had limited activity against E. coli. This suggests potential for developing new antibacterial agents based on this scaffold .

Properties

IUPAC Name

5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMJWOGZKNQVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.